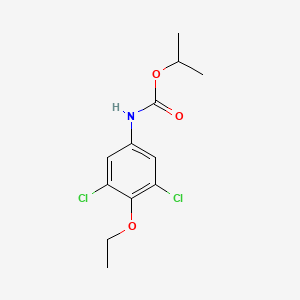
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by its molecular structure, which includes a propan-2-yl group, two chlorine atoms, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce simpler carbamate derivatives.
Scientific Research Applications
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural practices.
Mechanism of Action
The mechanism of action of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Isopropyl N-phenylcarbamate: Another carbamate ester with similar applications in agriculture.
Uniqueness
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific molecular structure, which includes two chlorine atoms and an ethoxy group. This structure imparts distinct chemical properties and biological activities, making it suitable for specialized applications in various fields.
Properties
CAS No. |
84970-65-0 |
|---|---|
Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
propan-2-yl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15Cl2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
LNIBRWNQTNPXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















